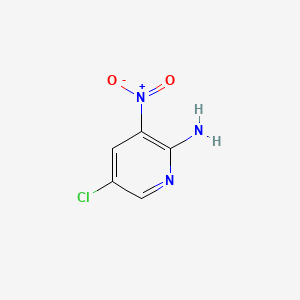

2-Amino-5-chloro-3-nitropyridine

Description

Significance of Nitropyridine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Among the vast family of pyridine (B92270) derivatives, nitropyridines hold a special place as highly valuable intermediates and bioactive molecules. nih.govnih.gov The presence of a nitro group significantly influences the pyridine ring's reactivity, facilitating nucleophilic substitution reactions and serving as a precursor for other essential functional groups, most notably the amino group. nih.gov This synthetic versatility allows chemists to construct complex mono- and polynuclear heterocyclic systems. nih.gov

In medicinal chemistry, nitropyridine scaffolds are integral to the synthesis of compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative agents. nih.govresearchgate.net They have been shown to exhibit a range of biological activities themselves, such as the inhibition of enzymes like cytosolic thioredoxin reductase 1, which is a target in cancer therapy. nih.gov Furthermore, their utility extends to the development of radiolabeled compounds for diagnostic imaging techniques like positron-emission tomography (PET). nih.govsigmaaldrich.com

Overview of 2-Amino-5-chloro-3-nitropyridine (B1267368) as a Key Chemical Entity

This compound is a substituted pyridine derivative that has emerged as a significant building block in chemical research. Its structure is characterized by three key functional groups attached to the pyridine core: an amino group at position 2, a nitro group at position 3, and a chlorine atom at position 5. This specific arrangement of electron-withdrawing (nitro and chloro) and electron-donating (amino) groups confers a unique reactivity profile, making it a versatile intermediate for further chemical transformations.

The compound typically appears as a yellow crystalline solid with a melting point in the range of 193-197 °C. sigmaaldrich.comchemicalbook.com Its molecular structure and properties have been well-characterized, providing a solid foundation for its use in targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClN₃O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 173.56 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 193-197 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | Yellow Crystalline Solid | nbinno.com |

| CAS Number | 5409-39-2 | sigmaaldrich.comchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Scope and Objectives of Research on this compound

Research centered on this compound is primarily driven by its utility as a precursor in the synthesis of more complex molecules with significant biological or material applications. The principal objectives of this research can be summarized as follows:

Development of Novel Therapeutics: A major focus is the use of this compound as a starting material for synthesizing novel pharmaceutical agents. Researchers leverage its reactive sites to build molecules with potential antimicrobial and anticancer properties. The nitro group can be reduced to an amine, and the chlorine atom can be substituted, opening pathways to a wide array of derivatives. orgsyn.org

Synthesis of Agrochemicals: The compound serves as an intermediate in the preparation of agrochemicals, such as herbicides. google.com For example, it can be used to produce chloro-substituted-imidazo-pyridine compounds which have shown herbicidal activity. google.com

Exploration of Chemical Reactivity: A fundamental objective is to understand and exploit the compound's chemical reactivity. This includes studying reactions like the reduction of the nitro group to form a diamino-substituted pyridine, a key step in creating fused heterocyclic systems like imidazopyridines. orgsyn.orggoogleapis.com Another key reaction is the nucleophilic substitution of the chlorine atom, allowing for the introduction of various other functional groups.

In essence, this compound is a valuable chemical entity whose research is aimed at expanding the library of available bioactive compounds for medicine and agriculture through strategic organic synthesis. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTXHIJUUIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961294 | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-39-2, 409-39-2 | |

| Record name | 5409-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Amino 5 Chloro 3 Nitropyridine

Established Synthetic Pathways for 2-Amino-5-chloro-3-nitropyridine (B1267368)

The synthesis of this compound is not a trivial matter due to the electronic nature of the pyridine (B92270) ring and the directing effects of the amino group. Several well-documented methods have been developed to achieve the desired substitution pattern.

Direct Nitration of 2-Amino-5-chloropyridine (B124133)

A common and direct approach involves the nitration of 2-amino-5-chloropyridine. google.com This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong acidic medium is crucial for the generation of the nitronium ion (NO2+), the active electrophile. The amino group at the 2-position and the chloro group at the 5-position direct the incoming nitro group to the 3-position. google.com However, this method can lead to the formation of by-products, necessitating careful control of reaction conditions. google.com A patent describes a process where 2-amino-5-chloropyridine is nitrated to yield the corresponding 3-nitropyridine (B142982) compound. google.com

Halogenation-Nitration Sequence for Pyridine Ring Systems

A strategic alternative involves a halogenation-nitration sequence, which often provides better control over the regioselectivity. googleapis.comgoogle.com This method typically starts with a 2-aminopyridine (B139424) derivative. The 5-position is first protected or "blocked" by a halogen, such as bromine or chlorine. googleapis.comgoogle.com This initial halogenation step directs the subsequent nitration to the 3-position, minimizing the formation of the undesired 5-nitro isomer which is often the major product in the direct nitration of 2-aminopyridine. googleapis.comgoogle.comorgsyn.org

One patented method describes the halogenation of 2-acylaminopyridines to produce 2-acylamino-5-halogenopyridines. googleapis.com This intermediate is then subjected to nitration with a mixture of sulfuric and nitric acid, which simultaneously hydrolyzes the acylamino group and introduces the nitro group at the 3-position to yield 2-amino-3-nitro-5-halogenopyridines. googleapis.com The reaction temperature for the nitration step is preferably maintained between room temperature and 60°C. googleapis.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Acylaminopyridine | 1. Halogenating agent (e.g., Cl2, Br2) 2. H2SO4, HNO3 | 2-Acylamino-5-halogenopyridine | 2-Amino-5-halogeno-3-nitropyridine | googleapis.com |

Reduction of Halogenated Nitropyridine Precursors

Another synthetic route involves the reduction of a related halogenated nitropyridine. For instance, 2-amino-5-bromo-3-nitropyridine (B172296) can serve as a precursor. orgsyn.org While direct reduction to replace the bromine with chlorine is not a standard method, the synthesis of 2,3-diaminopyridine (B105623) from 2-amino-5-bromo-3-nitropyridine is well-documented. orgsyn.org This involves the reduction of the nitro group. orgsyn.org A similar principle could be applied where a different halogenated precursor is used to eventually arrive at the chloro-derivative through a series of reactions. For example, methods for preparing 2-amino-5-bromopyridine (B118841) and its subsequent nitration to 2-amino-5-bromo-3-nitropyridine have been established with high yields. orgsyn.org

One-Pot Synthetic Approaches to this compound and its Analogues

In an effort to improve efficiency and reduce waste, one-pot synthetic methods are highly desirable. A patented one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) has been developed, which involves the nitration of 2-aminopyridine followed by diazotization in a single reaction vessel. google.com While this does not directly yield the target compound, it demonstrates the potential for streamlined syntheses of related pyridine derivatives. One-pot, three-component syntheses of highly substituted pyridines have also been reported, showcasing the versatility of multicomponent reactions in generating diverse pyridine scaffolds. ias.ac.in

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution on a pyridine ring, which is an electron-deficient heterocycle. youtube.com The presence of an activating amino group and a deactivating but ortho-, para-directing chloro group complicates the reaction landscape.

In the direct nitration of 2-amino-5-chloropyridine, the reaction proceeds via the formation of a nitronium ion in strong acid. The amino group strongly activates the ring towards electrophilic attack, primarily at the ortho and para positions. However, in a strongly acidic medium, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating group. The interplay between the protonated and unprotonated forms of the amino group, along with the directing effect of the chlorine atom, ultimately favors the introduction of the nitro group at the 3-position.

The kinetics of the reaction are influenced by factors such as temperature, concentration of reagents, and the nature of the solvent. googleapis.com For instance, in the nitration of 2-acylamino-5-halogenopyridines, lower temperatures slow down the reaction rate, while higher temperatures can lead to unwanted side reactions like amide hydrolysis. googleapis.com The formation of 2-nitraminopyridine as a kinetic product at lower temperatures has been observed in the nitration of 2-aminopyridine, which can then rearrange to the thermodynamic products, 2-amino-3-nitro- and 2-amino-5-nitropyridine, upon heating. sapub.org

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of reagents, reaction temperature, reaction time, and the molar ratios of reactants.

For the direct nitration of 2-amino-5-chloropyridine, careful control of the nitrating agent's concentration and the reaction temperature is essential to prevent over-nitration and the formation of isomers. google.com In the halogenation-nitration sequence, the use of an alkaline buffer during the halogenation of 2-acylaminopyridines has been shown to produce the desired 2-acylamino-5-chloropyridines with good yield and high selectivity. googleapis.com

A study on the synthesis of 2-amino-5-fluoropyridine, a related compound, highlights the importance of optimizing each step of a multi-step synthesis. For the nitration of 2-acetamidopyridine, optimal conditions were found to be a reaction time of 2 hours at 60°C, yielding 88.40%. dissertationtopic.net

The table below summarizes some reported yields for related synthetic steps.

| Reaction | Starting Material | Reagents/Conditions | Yield | Reference |

| Nitration | 2-Aminopyridine | Acetic anhydride, H2SO4, fuming HNO3 | 88.40% | dissertationtopic.net |

| Nitration | 2-Aminopyridine | Sulfuric acid, nitric acid in 1,2-dichloro-ethane at 58°C for 10h | 91.67% (for 2-amino-5-nitropyridine) | chemicalbook.com |

| Bromination | 2-Aminopyridine | Acetic acid, Bromine | 81-86% (for 2-amino-5-bromopyridine) | orgsyn.org |

| Nitration | 2-Amino-5-bromopyridine | H2SO4, HNO3 | 78.2% (for 2-amino-5-bromo-3-nitropyridine) | orgsyn.org |

Continuous processing using microreactors is also being explored to improve safety, control, and yield for nitration reactions, as demonstrated in the preparation of 5-nitro-2-aminopyridine. google.com

Solvent Selection and Concentration Effects (e.g., Sulfuric Acid Concentration)

The choice of solvent and its concentration is a critical factor in the nitration of 2-amino-5-chloropyridine. Concentrated sulfuric acid is a commonly employed solvent and reagent in this reaction, serving multiple roles. quora.comresearchgate.net It acts as a medium for the reaction, a dehydrating agent to absorb the water generated during nitration, and facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the pyridine ring. quora.com

The concentration of sulfuric acid directly impacts the reaction rate and product yield. Studies have shown that the nitration rate increases with higher concentrations of sulfuric acid, reaching a maximum at approximately 90% H₂SO₄. researchgate.netnjit.edunanobioletters.com This is attributed to the increased formation of the nitronium ion at higher acid strengths. njit.edu However, excessively high concentrations can lead to unwanted side reactions and degradation of the product. Therefore, optimizing the sulfuric acid concentration is crucial for achieving efficient nitration. In some procedures, a mixed acid of concentrated sulfuric acid and nitric acid is used. guidechem.com

Table 1: Effect of Sulfuric Acid Concentration on Nitration Reactions

| Sulfuric Acid Concentration | Observation | Reference |

| >50 mole-% | Allows for all nitric acid to be consumed in the nitration. | njit.edu |

| ~90% | Maximum reaction rate observed for nitration of various aromatic compounds. | njit.edunanobioletters.com |

| 77-92% | Good conversion and yield in the nitration of benzene (B151609), with the rate increasing with concentration. | researchgate.net |

| 70% | Increased conversion in nitration of o-xylene, but a sharp decrease in selectivity above this concentration. | nih.gov |

Nitrating Agent Stoichiometry and Selection (e.g., Excess HNO₃)

The selection and stoichiometry of the nitrating agent, typically nitric acid (HNO₃), are pivotal in directing the synthesis towards the desired product, this compound. The amount of nitric acid used relative to the starting material, 2-amino-5-chloropyridine, must be carefully controlled.

Using an excess of nitric acid can increase the rate of reaction; however, it can also lead to the formation of undesired by-products through over-nitration or oxidation. njit.edugoogleapis.com The "nitric ratio," defined as the moles of nitric acid used per mole of the material to be nitrated, is a key parameter. An optimal nitric ratio of 1.04 has been reported for the nitration of 2-amino-5-chloropyridine to achieve high yields and purity. njit.edu The use of fuming nitric acid in a mixed acid with concentrated sulfuric acid has also been described. chemicalbook.com

Temperature Control for Reaction Efficiency and Byproduct Minimization

Temperature is a critical parameter that significantly influences the efficiency of the nitration reaction and the minimization of by-products. njit.edu Nitration reactions are highly exothermic, and without proper temperature control, the reaction can become difficult to manage, leading to a decrease in product purity and yield due to side reactions. njit.edunih.gov

For the synthesis of this compound, the reaction is typically carried out at low temperatures, often between 0°C and 10°C, particularly during the addition of the nitrating agent. njit.eduguidechem.com Maintaining a low temperature helps to control the reaction rate and prevent the formation of undesired isomers and oxidation products. njit.edusapub.org After the initial addition, the reaction mixture may be allowed to warm to a slightly higher temperature, such as 50°C, to ensure the completion of the reaction. guidechem.comsapub.org It has been noted that higher temperatures can favor the formation of the 5-nitro isomer over the 3-nitro isomer in the nitration of 2-aminopyridine. sapub.org

Table 2: Temperature Effects on Nitration of Aminopyridine Derivatives

Purification Strategies for this compound and Related Compounds

Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, isomers, and other by-products. Common purification techniques include recrystallization and acid-base extraction.

Recrystallization Techniques for Isomer Separation (e.g., Aqueous Ethanol)

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. For the purification of this compound and related compounds, a mixture of water and ethanol (B145695) (aqueous ethanol) can be an effective solvent system. orgsyn.org The crude product is dissolved in the hot solvent mixture and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the solution.

The choice of solvent is critical. For instance, in the purification of the related compound 2-amino-5-bromo-3-nitropyridine, recrystallization from ethyl methyl ketone yields pure yellow needles. orgsyn.org Similarly, 2-amino-5-bromopyridine can be recrystallized from benzene. orgsyn.org For the hydrolysis product of 2-amino-5-nitropyridine, a 2:1 water and alcohol mixed solution is used for recrystallization. google.com

Acid-Base Extraction Protocols for Product Isolation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. youtube.com This method is particularly useful for isolating the desired product from a reaction mixture containing acidic or basic impurities.

In the synthesis of this compound, after the nitration reaction, the acidic reaction mixture is typically poured onto ice and then neutralized with a base, such as concentrated ammonia (B1221849) water or sodium hydroxide (B78521) solution. guidechem.comorgsyn.org This causes the product, which is a weak base, to precipitate out of the aqueous solution. The precipitated solid can then be collected by filtration.

The general principle involves dissolving the mixture in an organic solvent and then washing it with an acidic solution to extract basic components, followed by a basic solution to extract acidic components. youtube.comyoutube.com For example, a basic compound like an amine can be protonated with an acid (e.g., hydrochloric acid) to form a water-soluble salt, which then moves to the aqueous phase. youtube.com Subsequently, the aqueous layer can be made basic to regenerate the free amine, which can then be extracted back into an organic solvent. youtube.com

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Chloro 3 Nitropyridine

Transformations Involving the Nitro Group

The nitro group is a key functional group that significantly influences the reactivity of the molecule and can be readily transformed to introduce new functionalities.

Reduction to Amino Functionality (e.g., Catalytic Hydrogenation, Iron and Hydrochloric Acid)

The nitro group of 2-amino-5-chloro-3-nitropyridine (B1267368) can be reduced to an amino group to form 2,3-diamino-5-chloropyridine. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds. Several methods can be employed for this reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often a preferred method due to its efficiency and clean reaction conditions. commonorganicchemistry.com For instance, the reduction of similar nitroaromatic compounds is effectively carried out using these catalysts. wikipedia.org Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

Iron and Hydrochloric Acid: A classic and cost-effective method for nitro group reduction is the use of iron metal in an acidic medium, such as hydrochloric acid. This method is widely applicable for the reduction of aromatic nitro compounds. wikipedia.org For example, the reduction of the related compound 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is achieved using reduced iron in a mixture of ethanol (B145695), water, and a small amount of concentrated hydrochloric acid. orgsyn.org Other reducing agents like tin(II) chloride and sodium hydrosulfite can also be used for the reduction of nitroarenes. wikipedia.org

| Reagent/Condition | Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | 2,3-Diamino-5-chloropyridine | Efficient and clean. Raney nickel can prevent dehalogenation. commonorganicchemistry.com |

| Iron and Hydrochloric Acid | 2,3-Diamino-5-chloropyridine | Cost-effective and widely used for aromatic nitro compounds. wikipedia.org |

| Tin(II) Chloride | 2,3-Diamino-5-chloropyridine | A mild reducing agent. wikipedia.org |

| Sodium Hydrosulfite | 2,3-Diamino-5-chloropyridine | Another option for nitro group reduction. wikipedia.org |

Modifications Enhancing Bioactivity

The modification of the functional groups on the this compound scaffold, particularly the nitro group, can lead to derivatives with enhanced biological activity. For instance, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The reduction of the nitro group to an amino group, as discussed previously, is a key step in creating diaminopyridine derivatives, which are precursors to imidazopyridines. These resulting compounds are known to possess physiological activities. google.com

The synthesis of various bioactive molecules often involves the transformation of a nitropyridine core. For example, nitropyridine derivatives have been used to create potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov The reduction of the nitro group is a common strategy in these syntheses. nih.gov Furthermore, nitropyridine-containing compounds have been investigated for their herbicidal, insecticidal, antimalarial, and anticancer properties. nih.gov

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 5-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Substitution with Amines and Thiols

The chlorine atom on the this compound ring can be displaced by various nucleophiles, including amines and thiols, under appropriate reaction conditions. This type of reaction is a common strategy for building molecular complexity. For example, the chlorine atom in similar 2-chloropyridine (B119429) derivatives can be substituted by amines and thiols to form new C-N and C-S bonds. cas.cn The reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates leads to the corresponding 2-arylthio-nitropyridines. rsc.org

| Nucleophile | Product Type |

| Amines | 5-Amino-substituted-2-amino-3-nitropyridines |

| Thiols | 5-Thio-substituted-2-amino-3-nitropyridines |

Activation and Selectivity in Halogen Substitution

The reactivity of the chlorine atom towards nucleophilic substitution is significantly influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 2 and 4. uoanbar.edu.iq

In the case of this compound, the chlorine is at the 5-position. The reactivity at this position is a result of the combined electronic influences of the amino and nitro groups. In related systems like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, the latter (where the nitro group is para-like to the chlorine) reacts faster with nucleophiles than the former (where the nitro group is ortho-like). rsc.org This suggests that the position of the electron-withdrawing group relative to the leaving group plays a crucial role in the reaction rate. Good correlations have been observed between the reaction rates and Hammett σ constants, pKa values, and the thermodynamic affinity of the nucleophiles. rsc.org

Electrophilic Reactions of the Pyridine Ring System

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq The presence of the electronegative nitrogen atom deactivates the ring. uoanbar.edu.iq This deactivation is further enhanced in acidic media due to the formation of the pyridinium (B92312) ion. uoanbar.edu.iq

Electrophilic attack on the pyridine ring typically occurs at the 3-position, as this avoids placing a positive charge on the nitrogen atom in the resonance structures of the reaction intermediate. youtube.com However, the presence of the amino group at the 2-position and the nitro group at the 3-position in this compound significantly influences the regioselectivity of any potential electrophilic substitution. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Given the existing substitution pattern, further electrophilic substitution on the ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iq

Advanced Derivatization for Functionalization and Structural Diversification

The strategic placement of amino, chloro, and nitro groups on the pyridine ring makes this compound a versatile precursor for the synthesis of more complex and functionally diverse molecules. Advanced derivatization strategies leverage the distinct reactivity of each functional group to build elaborate molecular architectures, particularly for applications in medicinal chemistry.

Key derivatization reactions include the reduction of the nitro group, substitution of the chloro atom, and reactions involving the amino group. These transformations open pathways to a wide array of substituted pyridines and fused heterocyclic systems. For instance, this compound serves as a building block in the synthesis of novel anticancer and antimicrobial agents.

One of the most significant derivatizations is the reduction of the nitro group. This reaction converts the nitropyridine into a diamino derivative, which is a crucial intermediate for creating bicyclic heteroaromatic compounds. A common method involves using reducing agents like iron in an acidic medium or through catalytic hydrogenation. orgsyn.org The resulting 2,3-diamino-5-chloropyridine is a valuable synthon for preparing compounds such as imidazo[4,5-b]pyridines, which are prevalent in many biologically active molecules.

Furthermore, the amino group can undergo acylation. For example, reacting the amino group with acyl chlorides, such as cyclopropyl (B3062369) carbonyl chloride, in the presence of a base and a chlorinated solvent, leads to the formation of the corresponding N-acylated product. google.com This reaction adds another layer of structural diversity to the derivatives.

The chlorine atom is also a key site for functionalization. It can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 5-position. For example, heating 2-chloro-3-nitropyridine derivatives with substituted anilines in ethylene (B1197577) glycol can yield 2-anilino-3-nitropyridine compounds in high yields. guidechem.com

The diazotization of the amino group, followed by substitution, provides another route for derivatization. This process can be used to introduce a hydroxyl group, converting the amine into a phenol (B47542) derivative, which can then undergo further reactions. google.com

Table 1: Examples of Derivatization Reactions of this compound and its Analogs

| Starting Material | Reagents and Conditions | Product | Application/Significance | Reference |

| This compound | Iron, aqueous acidified ethanol | 2,3-Diamino-5-chloropyridine | Intermediate for fused heterocycles | orgsyn.org |

| 4-Chloro-2-amino-3-nitropyridine | Cyclopropyl carbonyl chloride, base, chlorinated solvent | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Synthesis of acylated derivatives | google.com |

| 2-Chloro-3-nitropyridine | Substituted anilines, ethylene glycol, heat | 2-Anilino-3-nitropyridine derivatives | Precursors for cytotoxic agents | guidechem.com |

| 4-Chloro-2-amino-3-nitropyridine | Sodium nitrite (B80452), hydrochloric acid, 0-5°C then 60-80°C | 4-Chloro-3-nitropyridin-2-ol | Introduction of a hydroxyl group | google.com |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites on this compound makes understanding the chemo- and regioselectivity of its reactions essential for predictable and efficient synthesis. The interplay between the electron-donating amino group and the electron-withdrawing nitro and chloro groups, as well as the pyridine ring nitrogen, governs the outcome of chemical transformations.

The synthesis of this compound itself highlights the principle of regioselectivity. The direct nitration of 2-aminopyridine (B139424) predominantly yields 2-amino-5-nitropyridine. orgsyn.orggoogleapis.com To achieve nitration at the 3-position, the more reactive 5-position is first blocked with a halogen, such as chlorine or bromine. This indicates that the 5-position is electronically favored for electrophilic substitution. googleapis.com

In subsequent reactions of this compound, chemoselectivity is a key consideration:

Reduction: The nitro group is typically the most susceptible to reduction. It can be selectively reduced to an amino group using various reagents, such as iron in the presence of acid or through catalytic hydrogenation, without affecting the chloro substituent. orgsyn.org This high chemoselectivity is crucial for synthesizing the corresponding diamine.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-5 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group (in the meta position) and the pyridine nitrogen. This allows for the substitution of the chlorine atom by a range of nucleophiles.

Reactivity of the Amino Group: The amino group at C-2 can act as a nucleophile, for example, in acylation reactions. google.com The selectivity between N-acylation and C-Cl substitution depends on the reaction conditions and the nature of the nucleophile.

The regioselectivity of these reactions is generally well-defined due to the electronic properties of the substituted pyridine ring. For instance, nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom, as it is part of an electron-deficient system activated for SNAr. The inherent electronic biases of the molecule allow for the selective functionalization at different positions, enabling the rational design of synthetic pathways to complex derivatives.

Table 2: Summary of Chemo- and Regioselectivity

| Reaction Type | Reagent Type | Primary Reactive Site | Product Type | Notes | Reference |

| Reduction | Reducing agents (e.g., Fe/H⁺) | Nitro group (C3) | 2,3-Diamino-5-chloropyridine | High chemoselectivity for the nitro group. | orgsyn.org |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, thiols) | Chloro group (C5) | 5-Substituted-2-amino-3-nitropyridines | The C5 position is activated by the nitro group and ring nitrogen. | |

| Acylation | Acylating agents (e.g., acyl chlorides) | Amino group (C2) | N-Acyl-2-amino-5-chloro-3-nitropyridine | The amino group acts as a nucleophile. | google.com |

| Electrophilic Nitration (of 2-aminopyridine) | Nitrating agents | C5 position | 2-Amino-5-nitropyridine | Demonstrates the inherent regioselectivity of the parent ring system. | orgsyn.orggoogleapis.com |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Chloro 3 Nitropyridine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a primary tool for identifying the functional groups and elucidating the molecular structure of 2-Amino-5-chloro-3-nitropyridine (B1267368). researchgate.net These experimental methods, when complemented by theoretical calculations, allow for a detailed assignment of the fundamental vibrational modes.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. google.comnih.gov Quantum mechanical analysis using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set has been employed to calculate the theoretical vibrational frequencies, which show good agreement with the experimental data. researchgate.net Key observed FT-IR bands include those for the amino (NH2) and nitro (NO2) groups. The asymmetric and symmetric stretching vibrations of the NH2 group are typically observed in the high-frequency region. The NO2 group is identified by its characteristic asymmetric and symmetric stretching vibrations. For instance, in a related compound, 2-amino-5-bromo-3-nitropyridine (B172296), these are observed at specific wavenumbers. orgsyn.org The presence of the C-Cl bond also gives rise to a characteristic stretching vibration.

Interactive Data Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

| NH₂ Asymmetric Stretch | ~3479 | google.com |

| NH₂ Symmetric Stretch | ~3287 | google.com |

| C=C, C=N Stretching | 1633.9, 1581.8 | google.com |

| NO₂ Asymmetric Stretch | 1512.3 | google.com |

| NO₂ Symmetric Stretch | 1321.4 | google.com |

| C-N Stretching | 1223.0 | google.com |

| C-H Bending | 870.0 | google.com |

| C-Cl Stretching | 779.3 | google.com |

FT-Raman spectroscopy provides complementary information to FT-IR analysis, particularly for non-polar bonds and symmetric vibrations. researchgate.net The FT-Raman spectrum of this compound has been recorded and analyzed in conjunction with DFT calculations. researchgate.net The vibrational modes observed in the FT-Raman spectrum, such as the symmetric stretching of the nitro group and various ring breathing modes, help to confirm the structural assignments made from the FT-IR data. For similar pyridine (B92270) derivatives, Raman spectra have been successfully used to identify key vibrational modes. core.ac.ukiiste.org

Interactive Data Table: FT-Raman Spectral Data for this compound

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

| NH₂ Stretching | Not prominently observed | |

| Ring Stretching | ~1600-1400 | researchgate.net |

| NO₂ Symmetric Stretch | ~1350 | researchgate.net |

| C-Cl Stretching | ~780 | researchgate.net |

To unambiguously assign the observed vibrational frequencies to specific molecular motions, a Potential Energy Distribution (PED) analysis is performed. researchgate.net This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net By correlating the experimental FT-IR and FT-Raman data with the calculated frequencies and their corresponding PEDs, a detailed and reliable assignment of the vibrational spectrum of this compound can be achieved. researchgate.net This analysis confirms the nature of the vibrations and provides a deeper understanding of the molecule's dynamics.

Electronic Spectroscopy Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the this compound molecule. These experimental findings are further elucidated by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT).

The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent, reveals information about the electronic transitions between molecular orbitals. The presence of the electron-donating amino group and the electron-withdrawing nitro and chloro groups on the pyridine ring leads to intramolecular charge transfer (ICT) transitions. For a related compound, 2-amino-5-nitropyridine, the UV-Vis spectrum shows a broad absorption band. nist.gov The position and intensity of the absorption maxima (λmax) are characteristic of the molecule's electronic structure.

To gain a more profound understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. researchgate.net This theoretical approach allows for the calculation of the excited state energies and oscillator strengths, which can be directly compared with the experimental absorption spectrum. researchgate.net By analyzing the molecular orbitals involved in the calculated electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of these transitions (e.g., n → π* or π → π*) can be identified. This provides a detailed picture of the electronic structure and the charge transfer characteristics of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

For comparison, the ¹H NMR spectrum of the related compound 2-Amino-4-chloro-3-nitropyridine has been reported. chemicalbook.com The positions of the protons on the pyridine ring are crucial for structural confirmation.

In a study of 2-amino-3-nitropyridine , theoretical calculations for ¹H and ¹³C NMR chemical shifts were performed and compared with experimental data, showing good correlation. najah.eduresearchgate.net This approach can be valuable for predicting the spectra of its derivatives.

The following table summarizes available ¹H NMR spectral data for related aminonitropyridine derivatives.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Chloro-5-nitropyridine (B43025) | Not specified | Not specified in provided results |

| 2-Amino-4-chloro-3-nitropyridine | Not specified | Not specified in provided results |

The development of novel 2-aminopyridine (B139424) derivatives often involves comprehensive NMR analysis to confirm their structures. For instance, in the synthesis of certain 2-amino-3-cyanopyridine (B104079) derivatives, ¹H and ¹³C NMR were used to verify the formation of the target molecules. nih.gov

X-ray Diffraction Studies of this compound and Analogues

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular and crystal structure.

Direct experimental X-ray crystal structure data for This compound is not detailed in the provided search results. However, the crystal structures of several closely related analogues have been determined, providing valuable comparative data.

For instance, the crystal structure of 3-Nitropyridin-2-ylamine (an isomer of 2-amino-3-nitropyridine) has been reported, with a CCDC number of 759880. nih.gov This provides a foundational understanding of the packing and hydrogen bonding interactions in similar aminonitropyridine systems.

Furthermore, a study on 2-amino-3,5-dibromopyridine involved single-crystal X-ray diffraction, revealing that the molecules form dimers in the unit cell through N-H···N hydrogen bonding. bas.bg This highlights a common structural motif that could also be present in this compound.

The crystal structure of (E)-3-(benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine , a more complex derivative, has also been elucidated by X-ray diffraction, confirming the trans configuration of the vinyl group. nih.gov

The following table presents crystallographic data for an analogue of the title compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | Not specified | Not specified | Not specified |

The structural analysis of these related compounds underscores the importance of X-ray diffraction in confirming molecular geometry and understanding the supramolecular architecture, which is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions.

Computational Chemistry and Quantum Mechanical Analysis of 2 Amino 5 Chloro 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of molecular analysis, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of atoms in the 2-Amino-5-chloro-3-nitropyridine (B1267368) molecule. This process, known as geometry optimization, finds the structure corresponding to the lowest energy state on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic or electron-accepting nature. A dedicated computational study would calculate the specific energy values for the HOMO and LUMO of this compound. These energies are crucial for predicting how the molecule will interact with other species.

Energy Gap (ΔE) and Correlation with Chemical Activity

The energy gap (ΔE = ELUMO - EHOMO) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. Calculating this value would provide insight into the kinetic stability and chemical reactivity of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals. This analysis would reveal intramolecular hyperconjugative interactions, such as the transfer of electron density from a donor NBO to an acceptor NBO, which stabilize the molecule. The stabilization energy (E(2)) associated with these interactions would quantify the strength of the intramolecular charge transfer within this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would identify the most likely sites for chemical reactions, such as the electron-rich oxygen atoms of the nitro group and the electron-deficient regions of the pyridine (B92270) ring.

Global Chemical Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).

Electronegativity (χ) and Chemical Potential (μ)

Electronegativity (χ) is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons. In computational studies, it is often calculated as the negative of the chemical potential. The chemical potential (μ), in the context of conceptual DFT, is related to the electronic energy of the system and indicates the escaping tendency of electrons from an equilibrium state. Quantum chemical calculations have been performed to determine these values for this compound, which are crucial for understanding its electronic behavior. researchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Global Hardness (ƞ) and Global Softness (S)

Global hardness (ƞ) and global softness (S) are concepts that quantify the resistance of a chemical species to change its electron configuration. Hardness is a measure of the resistance to charge transfer, while softness, its inverse, indicates the molecule's polarizability. A molecule with a large energy gap between its HOMO and LUMO is considered hard, implying high stability and low reactivity. Conversely, a soft molecule has a small energy gap, suggesting it is more polarizable and reactive. researchgate.net

Calculated values for the global softness of this compound have been reported from different computational studies. These values, along with the corresponding electrophilicity index, provide a description of the molecule's potential biological activity. researchgate.netresearchgate.net

Table 1: Calculated Global Softness and Electrophilicity Index for this compound

| Parameter | Reported Value (Study 1) | Reported Value (Study 2) |

|---|---|---|

| Global Softness (S) | 0.2770 | 0.239 |

| Electrophilicity Index (ω) | 7.7250 | 5.905 |

Data sourced from computational analyses. researchgate.netresearchgate.net

Electrophilicity Index for Biological Activity Description

The electrophilicity index (ω) is a measure of the energy lowering of a chemical system when it accepts an additional electronic charge from the environment. This global reactivity descriptor is useful for quantifying the electrophilic nature of a molecule. researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. The calculated value for this compound has been used to describe its potential biological activity. researchgate.netresearchgate.net Studies report values of 7.7250 and 5.905 for the electrophilicity index of this compound. researchgate.netresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been investigated through computational methods. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups suggests that the molecule may exhibit significant NLO effects, making it a candidate for NLO materials. researchgate.net

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Computational studies have yielded specific values for these properties for this compound, though the results vary depending on the computational methods and basis sets used. researchgate.netresearchgate.net

Table 2: Calculated NLO Properties of this compound

| Property | Unit | Reported Value (Study 1) | Reported Value (Study 2) |

|---|---|---|---|

| Dipole Moment (μ) | Debye | 3.0173 | 1.851 |

| Polarizability (α) | 10⁻²³ esu | 1.6017 | 1.723 |

| Hyperpolarizability (β) | 10⁻³⁰ esu | 5.08173 | 7.428 |

Data sourced from computational analyses. researchgate.netresearchgate.net

Second-Order Fock Matrix Analysis for Electron Donor-Acceptor Interactions

To understand the intramolecular charge transfer and the stability arising from electron delocalization, Natural Bond Orbital (NBO) analysis is often performed. researchgate.netresearchgate.net Within the NBO framework, a second-order Fock matrix analysis is used to evaluate the donor-acceptor (or hyperconjugative) interactions. researchgate.netwisc.edu This analysis quantifies the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu For this compound, this method allows for the study of the strength of the interaction between electron donors and acceptors within the molecule, which is crucial for understanding its electronic properties and NLO behavior. researchgate.net

Advanced Research Applications of 2 Amino 5 Chloro 3 Nitropyridine in Bioactive Compound Synthesis

Design and Synthesis of Novel Pharmacologically Active Agents

Anticancer Lead Compounds and Scaffold Modifications

2-Amino-5-chloro-3-nitropyridine (B1267368) serves as a crucial precursor in the development of new anticancer agents. Researchers have successfully synthesized various derivatives by modifying its core structure, leading to compounds with promising activity against several cancer cell lines.

One approach involves the synthesis of (+)-nopinone-based 2-amino-3-cyanopyridines. In a study, twelve such compounds were synthesized and evaluated for their anticancer activity against lung (A549), gastric (MKN45), and breast (MCF7) cancer cell lines. Notably, some of these derivatives, particularly those with bromo or chloro substitutions on the benzene (B151609) ring, demonstrated significant anticancer activity. researchgate.net For instance, compound 4f in the study exhibited broad-spectrum activity with IC50 values of 23.78 µM, 67.61 µM, and 53.87 µM against A549, MKN45, and MCF7 cells, respectively. researchgate.net

Furthermore, the combination of a thiazolidinone moiety with a ciminalum fragment, derived from a related nitropyridine structure, has yielded hybrid molecules with significant cytotoxic effects on tumor cells. nih.gov Specifically, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have shown potent antimitotic activity. nih.gov One of the most active compounds, 2h , displayed activity in the sub-micromolar range against various cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma. nih.gov

The development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives from aminothiazole precursors also highlights the versatility of pyridine-based scaffolds in cancer research. A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed that 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was the most active compound among the synthesized series when tested against a panel of human cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 4f | A549 (Lung) | 23.78 µM |

| Compound 4f | MKN45 (Gastric) | 67.61 µM |

| Compound 4f | MCF7 (Breast) | 53.87 µM |

| Compound 2h | Leukemia (MOLT-4, SR) | < 0.01–0.02 μM |

| Compound 2h | Colon cancer (SW-620) | < 0.01–0.02 μM |

| Compound 2h | CNS cancer (SF-539) | < 0.01–0.02 μM |

| Compound 2h | Melanoma (SK-MEL-5) | < 0.01–0.02 μM |

Antimicrobial Agents and Derivatives (e.g., against bacterial strains, S. aureus, S. typhimurium)

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides has yielded compounds with activity against various bacteria and fungi. nih.gov In one study, compound 22 was found to inhibit the growth of all tested bacteria and fungi, while compound 6 was particularly effective against penicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.00609 µg/mL. nih.gov

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has also been explored for antibacterial applications. These compounds have shown strong activity against several Gram-positive bacteria. nih.gov Similarly, new 2-amino-4-aryl-3-cyanopyridines have been synthesized and tested for their antibacterial effects against E. coli (Gram-negative) and B. subtilis (Gram-positive), with one derivative showing significant antimicrobial action. bohrium.com

Furthermore, research into 2-amino-5-arylazo-6-aryl substituted nicotinates, derived from related precursors, has revealed that many of these compounds exhibit high antimicrobial activity, comparable to the standard drug ampicillin. nih.gov These compounds were particularly effective against Bacillus subtilis. nih.gov However, not all derivatives have shown broad-spectrum activity. For example, a series of (pyridin-2-yl)piperazine derivatives were found to be resisted by S. aureus and S. typhimurium. mdpi.com

Antimalarial Compounds

The scaffold of this compound and its derivatives have been investigated for their potential as antimalarial agents. For instance, S-adenosyl-L-homocysteine (SAH) hydrolase is considered a promising target for antimalarial chemotherapy. Research has focused on synthesizing nucleoside analogs, including carbocyclic nucleosides, as inhibitors of this enzyme from both human and malarial parasites. nih.gov

Enzyme Inhibitors

The versatility of the this compound framework extends to the development of various enzyme inhibitors, targeting key players in different disease pathways.

Janus Kinase 2 (JAK2) Inhibitors : JAK2 is a non-receptor tyrosine kinase implicated in various cancers and inflammatory diseases. researchgate.net Researchers have synthesized potent JAK2 inhibitors derived from nitropyridine precursors. mdpi.com For example, a series of compounds were developed from 2-chloro-5-methyl-3-nitropyridine, with the most potent ones inhibiting JAK2 with IC50 values in the range of 8.5–12.2 µM. mdpi.com Another approach involved the construction of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system using 2-chloro-3-nitropyridine (B167233) as a starting material, which has been studied for its kinase inhibition activity. researchgate.net

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors : GSK3 is a serine/threonine protein kinase involved in numerous cellular processes, including metabolism and the pathogenesis of diseases like Alzheimer's. nih.govnih.gov Urea-based scaffolds have been utilized to create potent GSK3 inhibitors. nih.gov By modifying a known GSK3 inhibitor, researchers synthesized a library of compounds, including a pyridylurea derivative that showed a two to threefold enhancement in activity compared to the reference compound. nih.gov

Urease Inhibitors : Urease is an enzyme that plays a role in certain bacterial infections and diseases. nih.govresearchgate.net Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors. mdpi.comresearchgate.net One synthetic route involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by further modifications to yield compounds that can interact with the urease active site. nih.gov Additionally, oxazole-based imidazopyridine scaffolds have been designed and synthesized, with several analogs showing more potent urease inhibition than the standard drug thiourea (B124793). nih.gov

Adenosine Homocysteine Hydrolase Inhibitors : The inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase is a target for antiviral and antimalarial therapies. nih.govfiu.edunih.govosti.gov The synthesis of various nucleoside analogs has been pursued to develop inhibitors for this enzyme. nih.gov

PLK1 Recombinant Protein Inhibitors : While specific examples directly using this compound for PLK1 inhibition were not found in the provided context, the broader class of pyridine-containing compounds has been extensively studied as kinase inhibitors, suggesting potential applicability.

E1 Activating Enzyme Inhibitors : Information directly linking this compound to the synthesis of E1 activating enzyme inhibitors was not available in the provided search results.

| Enzyme Target | Derivative Class | Reported Activity |

|---|---|---|

| Janus Kinase 2 (JAK2) | Nitropyridine derivatives | IC50 = 8.5–12.2 µM |

| Glycogen Synthase Kinase-3 (GSK3) | Pyridylurea derivatives | 2-3 fold more potent than reference |

| Urease | Oxazole-based imidazopyridines | More potent than thiourea (standard) |

Antiviral Agents (e.g., HIV-1)

The development of antiviral agents, particularly against HIV-1, has also benefited from the use of pyridine-based scaffolds. researchgate.net The synthesis of prodrugs of dioxolane nucleosides has been a key area of research. nih.gov For instance, modifications at the C6 position of the purine (B94841) ring in DAPD ((-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine) have led to compounds with significantly enhanced anti-HIV activity without increased toxicity. nih.gov One of the most potent compounds was 17 times more active than the parent compound. nih.gov Additionally, various N-arylsulfonyl-3-acetylindoles have been synthesized and evaluated as HIV-1 inhibitors. researchgate.net The synthesis of pyridoxine (B80251) hydroxamic acids and other pyridine (B92270) derivatives has also been explored for their anti-HIV properties. nih.gov

Anti-inflammatory and Immunomodulatory Agents

Derivatives of this compound have shown promise as anti-inflammatory and immunomodulatory agents. researchgate.net The synthesis of imidazopyridine derivatives has led to compounds that can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov One compound, X12 , was found to significantly decrease LPS-induced lethality in septic mice models. nih.gov Other research has focused on the synthesis of 2-amino-3-benzoylphenylacetic acid and its derivatives, which have demonstrated potent anti-inflammatory activity. nih.gov Furthermore, pyridazinone derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. researchgate.net The development of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which involve related heterocyclic structures, has also seen a resurgence of interest, with new synthetic methods providing rapid access to a variety of analogs for studying their structure-activity relationships. nih.gov

Agrochemical Applications and Pesticidal Agents

The structural framework of this compound serves as a valuable starting point for the creation of novel agrochemicals, including herbicides and insecticides.

Research has demonstrated that this compound is a key intermediate in the synthesis of herbicidal compounds. For instance, it can be used to produce 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine compounds, which have shown utility as herbicides. google.com The synthesis process involves the nitration of 2-amino-5-chloropyridine (B124133) to yield the corresponding 3-nitropyridine (B142982) compound. This is followed by acylation and reduction to produce the final herbicidal products. google.com Furthermore, derivatives of this compound are being explored for the development of new synthetic auxin herbicides, which are crucial for controlling unwanted vegetation in agriculture. nih.govgoogle.com

In addition to herbicides, this compound and its derivatives are instrumental in the synthesis of new insecticidal agents. The development of novel insecticides is driven by the increasing resistance of pests to existing chemical treatments. nih.gov Pyridine derivatives, in general, are a significant class of compounds investigated for their insecticidal properties. nih.gov For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material to create a new series of insecticides that are effective against various pests. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in identifying the key functional groups and structural modifications that enhance their desired effects, such as herbicidal or insecticidal potency. researchgate.net These studies involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological activity. For instance, in the context of nitroaromatic compounds, SAR studies have shown that the position of the nitro group and other substituents significantly impacts their biological reduction potential, which is often linked to their mechanism of action. nih.gov By analyzing these relationships, researchers can design more effective and selective bioactive compounds. researchgate.netnih.gov

Molecular Docking and Receptor Interaction Analysis for Mechanism of Action Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This analysis is crucial for understanding the mechanism of action of bioactive compounds at a molecular level. For derivatives of this compound, molecular docking studies can elucidate how these compounds interact with their biological targets. researchgate.net

For example, a study involving this compound docked into the active site of the protein 5FCT, a dihydrofolate synthase inhibitor, revealed a minimum binding energy of -5.9 kcal/mol. researchgate.net This suggests a favorable interaction and potential inhibitory activity. Such studies help in identifying key interactions, like hydrogen bonds and electrostatic interactions, which are often facilitated by the nitro and amino groups of the compound. This information is invaluable for the rational design of more potent and specific inhibitors.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of compounds derived from this compound is assessed through a combination of in vitro and in vivo methodologies.

In vitro studies are conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays are used to determine a compound's direct effects on specific biological targets, like enzymes or cells. For instance, the antimicrobial properties of this compound derivatives have been tested against various bacterial strains to inhibit their growth. Similarly, their efficacy as anticancer agents has been evaluated against cancer cell lines.

Development of Pyridine-Based Scaffolds in Medicinal Chemistry

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs and biologically active compounds. rsc.orgnih.gov The pyridine ring is a key structural motif that can be readily modified to create diverse libraries of compounds for drug discovery. rsc.orgresearchgate.net

This compound serves as an important building block for constructing these pyridine-based scaffolds. google.comresearchgate.net Its functional groups allow for various chemical transformations, enabling the synthesis of complex molecules with a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.com The versatility of this scaffold makes it a valuable tool for medicinal chemists in the ongoing search for new and effective therapeutic agents. rsc.orgnih.gov

Synthetic Utility of 2 Amino 5 Chloro 3 Nitropyridine As an Intermediate in Diverse Organic Syntheses

Precursor for Naphthyridine Derivatives

The primary utility of 2-Amino-5-chloro-3-nitropyridine (B1267368) in the synthesis of naphthyridine skeletons stems from its ability to be converted into 5-chloro-2,3-diaminopyridine. The reduction of the nitro group at the C-3 position to a second amino group is a key transformation that unlocks its potential for cyclization reactions. This reduction is typically achieved using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.

The resulting 2,3-diaminopyridine (B105623) derivative is an essential building block for constructing fused pyridine (B92270) rings. Specifically, ortho-diaminopyridines are well-established precursors for the Friedländer annulation, a condensation reaction with a compound containing a reactive carbonyl group (an aldehyde or ketone) to form a quinoline (B57606) or, in this case, a naphthyridine ring system.

While direct synthesis of naphthyridines starting from this compound is not extensively documented, the established pathway involves its reduction to the corresponding diamine, which then undergoes cyclization. For instance, the reaction of a 2,3-diaminopyridine with a β-dicarbonyl compound or its equivalent is a common and effective method for creating the second pyridine ring of a naphthyridine. The chloro-substituent at the 5-position can be retained in the final product or can be subjected to further transformations, such as nucleophilic substitution or cross-coupling reactions, to introduce additional molecular diversity.

The general synthetic approach is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Ring System Formed |

| 1 | This compound | Reduction (e.g., Fe/HCl, SnCl₂, or H₂/Pd-C) | 5-Chloro-2,3-diaminopyridine | - |

| 2 | 5-Chloro-2,3-diaminopyridine | Condensation with a 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound | Substituted Chloro-naphthyridine | Naphthyridine |

The synthesis of 1,5-naphthyridines, for example, has been reported from the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone, demonstrating the feasibility of using substituted diaminopyridines for creating these fused systems. mdpi.com The reduction of 2-amino-3-nitropyridines is a known route to 2,3-diaminopyridines, which are precursors for various fused heterocycles. google.com

Derivatization for Analytical Applications (e.g., Microwave-assisted Derivatization for Biogenic Amine Analysis)

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for analysis, for instance, by enhancing its detectability by chromatography or mass spectrometry. Activated aromatic halides, particularly those with electron-withdrawing groups like a nitro group, are often employed as derivatizing agents for nucleophiles such as amines and phenols.

However, a review of the scientific literature indicates that while related compounds are used for this purpose, there are no specific, documented applications of This compound as a derivatizing agent for the analysis of biogenic amines or other analytes. The presence of the amino group at the 2-position deactivates the chlorine atom at the 5-position towards nucleophilic aromatic substitution compared to compounds lacking this group. Therefore, its utility as a derivatizing reagent that reacts via displacement of the chlorine is expected to be limited.

For context, similar structures without the deactivating amino group, such as 2-chloro-3-nitropyridine (B167233), have been successfully used as reagents for the microwave-assisted derivatization of biogenic amines for subsequent HPLC analysis. The electron-withdrawing nitro group in such compounds activates the chlorine atom for nucleophilic attack by the amine, but this reactivity pattern cannot be directly extrapolated to the title compound.

Role in the Synthesis of Other Heterocyclic Systems

The utility of this compound extends beyond naphthyridines to the synthesis of other important fused heterocyclic scaffolds. As detailed previously, the reduction of the nitro group yields 5-chloro-2,3-diaminopyridine. This ortho-diamine is a versatile synthon for a variety of condensation reactions to form five- or six-membered heterocyclic rings fused to the pyridine core. google.com

Patented methods highlight that 2-amino-3-nitropyridines are valuable starting materials for pharmacologically relevant compounds. google.com The reduction to 2,3-diaminopyridines provides a direct route to fused systems like imidazopyridines and pyridotriazoles. google.com

Key synthetic transformations include:

Imidazo[4,5-b]pyridines: Reaction of 5-chloro-2,3-diaminopyridine with a carboxylic acid (or its derivatives like orthoesters or aldehydes) leads to the formation of a 6-chloro-1H-imidazo[4,5-b]pyridine ring system. This scaffold is of significant interest in medicinal chemistry.

Pyrido[2,3-d] guidechem.comsigmaaldrich.comnih.govtriazoles: Treatment of 5-chloro-2,3-diaminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) results in diazotization of both amino groups and subsequent cyclization to form a 6-chloro-1H-pyrido[2,3-d] guidechem.comsigmaaldrich.comnih.govtriazole.

These synthetic routes are summarized in the following table:

| Precursor | Reagents and Conditions | Product | Fused Heterocyclic System |

| 5-Chloro-2,3-diaminopyridine | R-COOH, heat | 2-Alkyl/Aryl-6-chloro-1H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine |

| 5-Chloro-2,3-diaminopyridine | NaNO₂, HCl (aq) | 6-Chloro-1H-pyrido[2,3-d] guidechem.comsigmaaldrich.comnih.govtriazole | Pyrido[2,3-d] guidechem.comsigmaaldrich.comnih.govtriazole |

The strategic placement of the halogen and nitro groups on the initial 2-aminopyridine (B139424) ring is crucial for achieving the desired 3-nitro substitution, which would otherwise be difficult to obtain due to the directing effects of the amino group. google.comgoogleapis.com This makes this compound a specifically designed and valuable intermediate for accessing these important classes of heterocyclic compounds.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in 2-Amino-5-chloro-3-nitropyridine (B1267368) Synthesis

Traditional synthesis routes for this compound and its precursors often involve harsh conditions and the generation of significant chemical waste. For instance, the nitration of 2-aminopyridine (B139424) with nitric acid and sulfuric acid produces a substantial amount of acidic wastewater, posing environmental concerns. google.com Similarly, other methods can involve expensive starting materials or produce low yields and undesirable byproducts. google.comgoogle.com

In response, the principles of green chemistry are being applied to develop more sustainable and efficient synthetic pathways. Key areas of focus include:

Alternative Reagents and Catalysts: The use of hazardous reagents like phosphorus oxychloride and phosphorus pentachloride is being re-evaluated. google.com The development of novel, less toxic, and recyclable catalysts is a critical area of research.

Improved Reaction Conditions: Optimizing reaction parameters such as temperature and pressure can lead to higher yields and selectivity, minimizing the formation of unwanted isomers and byproducts that require extensive purification. google.com

Targeted Drug Delivery Systems Utilizing this compound Derivatives

The unique chemical structure of this compound makes it a valuable scaffold for the development of targeted drug delivery systems. The amino, chloro, and nitro groups provide multiple points for modification, allowing for the attachment of targeting ligands and therapeutic agents.

Recent advancements in nanotechnology have opened new avenues for utilizing derivatives of this compound. For instance, the development of nanocarriers, such as those based on nitrogen-rich carbon materials like C5N2, offers a promising platform for delivering anticancer drugs. mdpi.com These systems can be designed to specifically accumulate in tumor tissues, enhancing the therapeutic efficacy of the drug while minimizing side effects on healthy cells. mdpi.com The functional groups on the this compound core can be used to conjugate the molecule to these nanocarriers or to directly attach to drugs, creating prodrugs that are activated at the target site.

Exploration of Novel Biological Targets for this compound Analogues

Derivatives of this compound have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. This has spurred research into identifying novel biological targets for its analogues. The core structure can be systematically modified to create libraries of new compounds for high-throughput screening against various cellular and molecular targets.

Key research directions include:

Enzyme Inhibition: The ability of the nitro and amino groups to participate in hydrogen bonding and electrostatic interactions suggests that derivatives could be designed as potent and selective enzyme inhibitors. For example, analogues of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated as inhibitors of ribonucleotide reductase, an important enzyme in DNA synthesis. nih.gov